molecular formula C20H19N3O5S B3304251 3,5-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921586-26-7

3,5-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B3304251
CAS RN: 921586-26-7
M. Wt: 413.4 g/mol
InChI Key: LEFSFQDXUIUIAF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a wide range of applications, including medical, industrial, and biological fields .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamides are typically synthesized from benzoic acid or its derivatives . The specific substituents on the benzene ring (like the dimethoxy groups and the pyridazinyl group in your compound) would likely require additional steps or different starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, amide group, two methoxy groups at the 3rd and 5th positions, and a pyridazinyl group attached to the amide nitrogen .


Chemical Reactions Analysis

Benzamides, in general, can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions, oxidation reactions, and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Properties like melting point, boiling point, solubility, and stability could be determined experimentally .

Mechanism of Action

Mode of Action:

The mode of action involves how the compound interacts with its targets and leads to biological effects. While precise details remain elusive, we can speculate based on related pyridazinone compounds. Pyridazinones have been found to exhibit diverse pharmacological activities due to their structural features. These include inhibition of enzymes, modulation of receptors, and interference with cellular signaling pathways . For our compound, it likely binds to specific sites, altering protein function or signaling cascades.

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) influence drug efficacy and stability. For our compound, stability under different conditions (e.g., acidic vs. alkaline) would affect its therapeutic potential.

Remember, while we’ve explored the general aspects, detailed studies on our specific compound are essential for a comprehensive understanding. 🧪🔬

: Dubey, S., & Bhosle, P. A. (2015). Pyridazinone: an important element of pharmacophore possessing a broad spectrum of activity. Medicinal Chemistry Research, 24(9), 3579–3598. Link

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

3,5-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-16-10-14(11-17(12-16)28-2)20(24)21-15-6-4-13(5-7-15)18-8-9-19(23-22-18)29(3,25)26/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFSFQDXUIUIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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